

In Vitro Efficacy of Bromoquinoline Carboxylic Acid Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: **3-Bromoquinoline-8-carboxylic acid**

Cat. No.: **B581624**

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For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative overview of the in vitro biological activities of bromo-substituted quinoline carboxylic acid derivatives, with a focus on their potential as anticancer and antimicrobial agents. While specific experimental data for **3-Bromoquinoline-8-carboxylic acid** is not extensively available in the public domain, this guide compiles and compares data from structurally related compounds to provide valuable insights into the therapeutic potential of this chemical class.

Anticancer Activity: A Tale of Substitution

Derivatives of quinoline carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines. The substitution pattern on the quinoline ring, particularly the presence and position of bromine atoms and the carboxylic acid group, plays a crucial role in determining the cytotoxic potency.

Below is a summary of the in vitro anticancer activity of selected brominated quinoline and quinazolinone derivatives from various studies.

Table 1: In Vitro Anticancer Activity of Brominated Quinoline and Quinazolinone Derivatives

Compound ID/Name	Cancer Cell Line	IC50 (µM)	Reference Compound	Reference Compound IC50 (µM)
6,8-dibromo-4(3H)quinazolino ne derivatives				
XIIIb	MCF-7	1.7 µg/mL	Doxorubicin	Not specified
IX	MCF-7	1.8 µg/mL	Doxorubicin	Not specified
XIVd	MCF-7	1.83 µg/mL	Doxorubicin	Not specified
6-Bromo quinazoline derivative				
8a	MCF-7	15.85 ± 3.32	Erlotinib	Not specified
8a	SW480	17.85 ± 0.92	Erlotinib	Not specified
Brominated quinoline derivatives				
6-Bromo-5-nitroquinoline (4)	HT29	Lower than 5-FU	5-Fluorouracil (5-FU)	Not specified[1]
5,7-Dibromo-8-hydroxyquinoline	C6, HeLa, HT29	Not specified	-	-
3,5,6,7-tetrabromo-8-methoxyquinoline (7)	C6, HeLa, HT29	Not specified	5-FU	-
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)	C6, HeLa, HT29	5.45–9.6 µg/mL	5-FU	-[2]

Note: The data presented is a compilation from multiple studies. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens

Quinoline derivatives have a long-standing history as effective antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.^[3] The presence of a carboxylic acid at the C-3 position is often crucial for this activity.^[3]

The following table summarizes the in vitro antimicrobial activity of various quinoline derivatives.

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives

Compound/Derivative Class	Bacterial/Fungal Strains	MIC (µg/mL)
9-bromo substituted indolizinoquinoline-5,12-dione derivatives	E. coli ATCC25922, S. pyrogens ATCC19615	2 ^[4]
S. aureus (MRSA)	0.031 ^[4]	
N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]quinoline derivatives	Vancomycin-resistant E. faecium	4 ^[4]
6-amino-4-methyl-1H-quinoline-2-one derivatives	Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli	3.12 - 50 ^[5]
A. flavus, A. niger, F. oxysporum, C. albicans	Potentially active, compound 6 most potent ^[5]	

Experimental Protocols

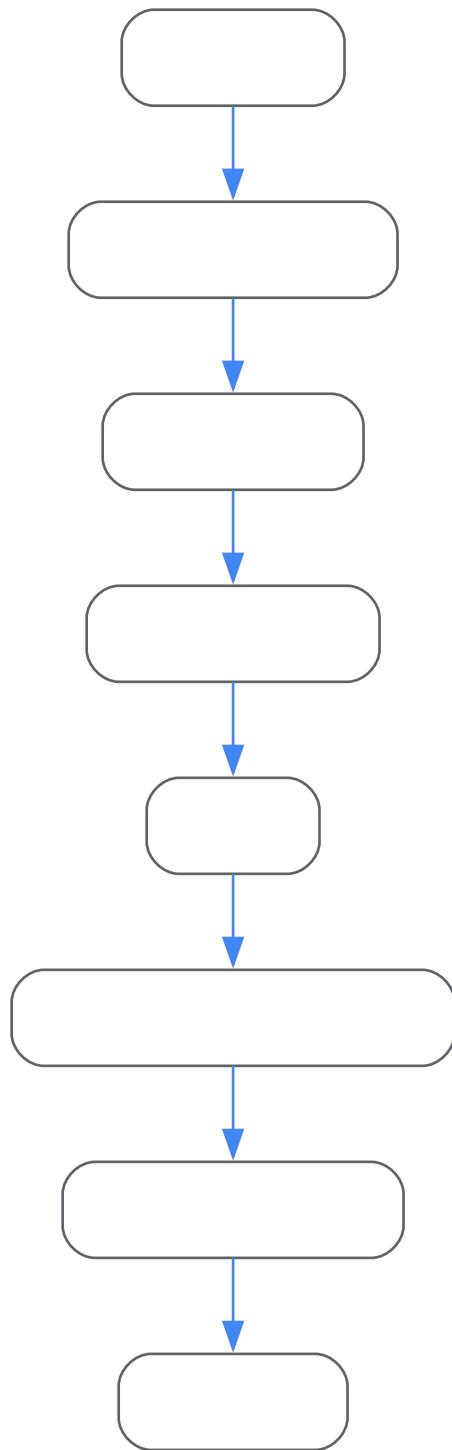
The evaluation of the in vitro activity of these compounds relies on standardized experimental protocols.

Cytotoxicity Assessment: MTT Assay

A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for In Vitro Cytotoxicity Testing

Experimental Workflow: In Vitro Cytotoxicity Assay

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Caption: A generalized workflow for determining the *in vitro* cytotoxicity of a compound using the MTT assay.

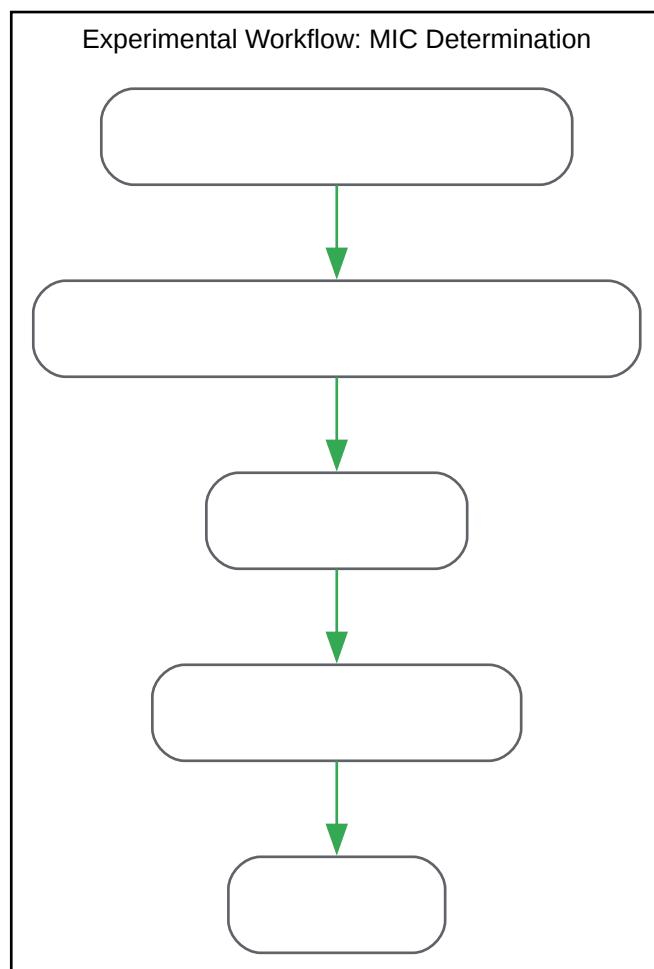
Protocol:

- Cell Seeding: Cancer cells are plated in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: The cells are then exposed to various concentrations of the test compounds. A vehicle control (containing the solvent used to dissolve the compounds) and a positive control (a known anticancer drug) are included.
- Incubation: The plates are incubated for a specific duration, typically 48 or 72 hours.
- MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional 2-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism, is often determined using the broth microdilution method.

Experimental Workflow for MIC Determination



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Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

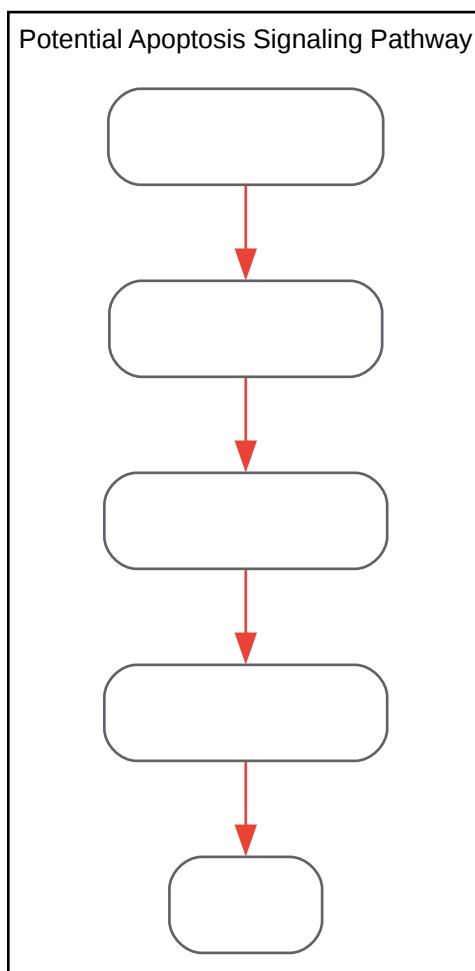
- Compound Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanisms of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.

Potential Apoptosis Induction Pathway by a Quinoline Derivative



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Caption: A simplified diagram illustrating a potential signaling pathway for apoptosis induction by a quinoline derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline carboxylic acids is intrinsically linked to their chemical structure. Key SAR observations include:

- C4-Carboxylic Acid: The carboxylic acid group at the C-4 position is often essential for both anticancer and antibacterial activity.[3][6]
- C2-Substituent: The nature of the substituent at the C-2 position significantly influences the compound's potency. Bulky, hydrophobic groups at this position are often required for the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. [6][7]
- Benzo Ring Substitution: Substitution on the benzo portion of the quinoline ring can modulate the compound's activity and pharmacokinetic properties.[6]

Conclusion

While direct in vitro data for **3-Bromoquinoline-8-carboxylic acid** remains to be fully elucidated in publicly accessible literature, the broader family of brominated quinoline and quinoline carboxylic acid derivatives demonstrates significant potential as both anticancer and antimicrobial agents. The compiled data underscores the importance of the substitution patterns on the quinoline scaffold in determining biological activity. Further research into the synthesis and biological evaluation of novel derivatives, including **3-Bromoquinoline-8-carboxylic acid**, is warranted to explore their therapeutic potential fully. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.

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